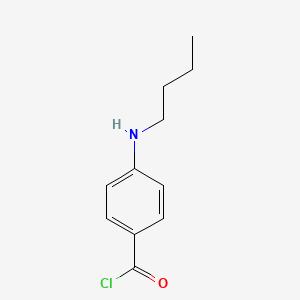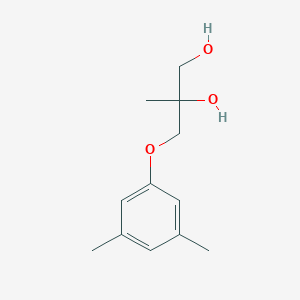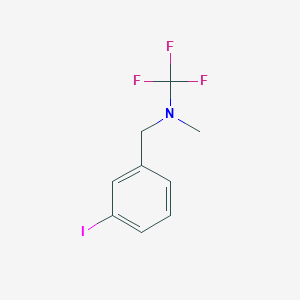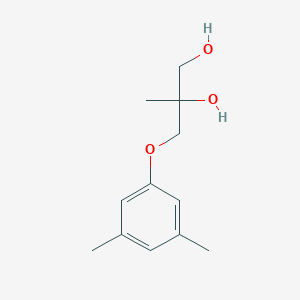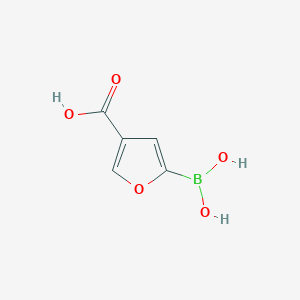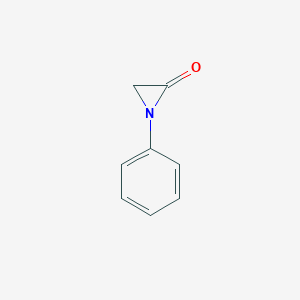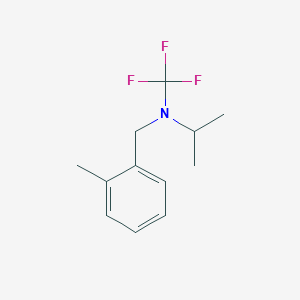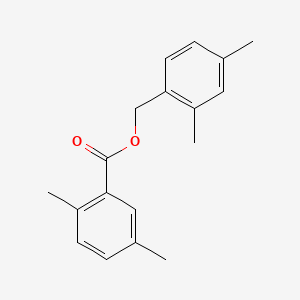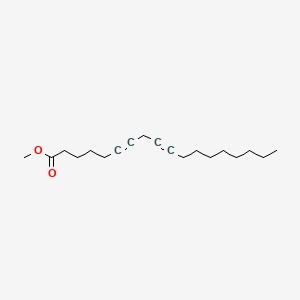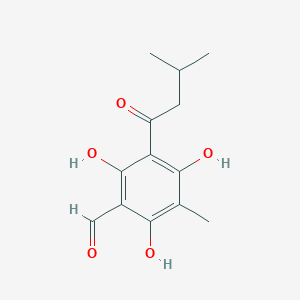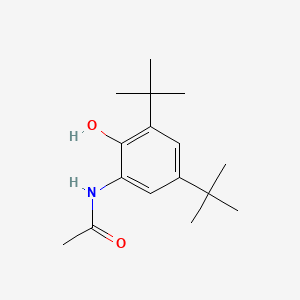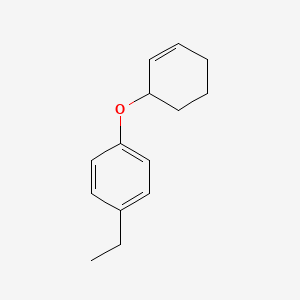
Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-: is an organic compound with the molecular formula C14H18O It is a derivative of benzene, where the benzene ring is substituted with a 2-cyclohexen-1-yloxy group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- typically involves the reaction of 1-bromo-4-ethylbenzene with 2-cyclohexen-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Potential applications in drug development due to its unique structural features.
Industry:
- Used in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cell membranes or inhibition of enzyme activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-methoxy-
- Benzene, 2-cyclohexen-1-yl-
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-methyl-
Comparison:
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties.
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-methoxy- has a methoxy group instead of an ethyl group, which can affect its electronic properties and reactivity.
- Benzene, 2-cyclohexen-1-yl- lacks the oxygen atom in the substituent, leading to different chemical behavior.
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-methyl- has a methyl group, which is smaller than the ethyl group, potentially leading to different steric effects.
This detailed article provides a comprehensive overview of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
484018-33-9 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
1-cyclohex-2-en-1-yloxy-4-ethylbenzene |
InChI |
InChI=1S/C14H18O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h4,6,8-11,13H,2-3,5,7H2,1H3 |
Clave InChI |
QWTMGIOEGAERTK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OC2CCCC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


